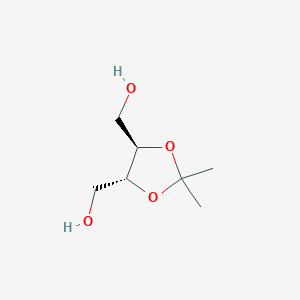

(-)-2,3-O-Isopropylidene-d-threitol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73346-74-4 | |

| Record name | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73346-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(-)-2,3-O-Isopropylidene-d-threitol physical properties

An In-Depth Technical Guide to the Physical Properties of (-)-2,3-O-Isopropylidene-d-threitol

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid, C2-symmetric structure, derived from D-threitol, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic chemistry.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[3] It is recognized for its role as a key intermediate, particularly in carbohydrate chemistry, where it serves as an effective protecting group for hydroxyl functionalities, thereby enhancing the yield and purity of final products in multi-step organic syntheses.[3] The compound is known to be hygroscopic and should be stored accordingly.[4]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Notes | Citations |

| Molecular Formula | C₇H₁₄O₄ | ||

| Molecular Weight | 162.18 g/mol | ||

| CAS Number | 73346-74-4 | ||

| Melting Point | 47-52 °C | A range is often reported, which is common for organic compounds. A sharp melting point (e.g., 0.5-1.0°C range) typically indicates high purity.[3] | [3] |

| Boiling Point | 88-90 °C @ 0.05 mmHg91-93 °C @ 0.01 mmHg | Boiling points for this compound are provided at reduced pressure to prevent decomposition at higher temperatures. | [3][4] |

| Specific Optical Rotation | [α]20/D = -3° to -5° | c=5 in Acetone | [3] |

| [α]26/D = -3.1° | c=5 in Chloroform | [4] | |

| Density | ~1.0585 g/cm³ | This value is noted as a rough estimate. | [4] |

| Solubility | Soluble | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, and THF.[4][5] | [4][5] |

| Appearance | White to off-white crystalline powder | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties listed above.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts. A narrow melting range is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[3]

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[3]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]

Boiling Point Determination (Thiele Tube Method)

Due to the high boiling point of this compound at atmospheric pressure, determination is performed under reduced pressure. The Thiele tube method is suitable for small sample volumes.[7]

Apparatus:

-

Thiele tube[8]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid compound (if melted) or a solution are placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8]

-

Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8]

-

Heating: The assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is gently heated, which creates a convection current for uniform heating.[7][8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[9]

-

Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]

Specific Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate plane-polarized light, a characteristic property of chiral molecules.[10]

Apparatus:

-

Polarimeter[10]

-

Polarimeter cell (tube), typically 1 dm in length

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source[11]

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: An accurately weighed sample of this compound is dissolved in a specified solvent (e.g., acetone or chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.[5]

-

Instrument Calibration: The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: The solvent-filled cell is replaced with the cell containing the prepared solution. The observed angle of rotation (α) is recorded.[12]

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α]Tλ = (100 * α) / (l * c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/100 mL

-

T = temperature in °C

-

λ = wavelength of light (e.g., "D" for the sodium D-line)[12]

-

Solubility Determination (Qualitative)

A straightforward method to determine solubility in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, acetone, chloroform)

Procedure:

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.

-

Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.[13]

Density Determination (Gravimetric Buoyancy Method)

This method relies on Archimedes' principle to determine the density of a solid.[14]

Apparatus:

-

Analytical balance with a density determination kit

-

Beaker

-

Auxiliary liquid of known density (e.g., ethanol or water, in which the sample is insoluble or dissolves very slowly)

-

Thermometer

Procedure:

-

Weigh in Air: The dry sample of this compound is weighed in the air (Mass_air).

-

Weigh in Liquid: The sample is then submerged in the auxiliary liquid of known density (ρ_liquid) and weighed again (Mass_liquid).[14][15]

-

Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air * ρ_liquid) / (Mass_air - Mass_liquid)

Visualization of Synthetic Utility

This compound is not typically involved in signaling pathways but is a fundamental component in synthetic pathways. Its primary role is as a chiral auxiliary or building block, where its inherent stereochemistry is used to direct the formation of new stereocenters in a target molecule.[1][16] The following diagram illustrates its logical flow in asymmetric synthesis.

Caption: Synthetic workflow using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. digicollections.net [digicollections.net]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. mt.com [mt.com]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, chiral ligands, and natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and highlights its applications in drug development, particularly in the synthesis of antiviral nucleoside analogs.

Chemical and Physical Properties

This compound, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a white crystalline solid. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₄ | [1][2] |

| Molecular Weight | 162.18 g/mol | [1] |

| CAS Number | 73346-74-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 47-52 °C | [2] |

| Boiling Point | 88-90 °C at 0.05 mmHg | [2] |

| Optical Rotation [α]20/D | -3° to -5° (c=5 in Acetone) | [2] |

| Synonyms | (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane | [1][2] |

Synthesis

The most common and efficient synthesis of this compound starts from D-tartaric acid. The following is a detailed experimental protocol adapted from established literature procedures.

Experimental Protocol: Synthesis from D-Tartaric Acid

This synthesis involves two main steps: the formation of the dimethyl ester of the isopropylidene-protected tartaric acid, followed by its reduction.

Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (100 g, 0.666 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), and methanol (40 mL).

-

Acid Catalysis: Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.

-

Reaction: Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.

-

Azeotropic Removal of Water: Add cyclohexane (450 mL) and fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.

-

Reaction Completion: After the removal of the azeotropes, add an additional portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and continue to reflux for 15 minutes.

-

Neutralization: Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color disappears.

-

Purification: Remove the volatile components under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.

Step 2: Reduction to this compound

-

Reaction Setup: In a dry 2-L three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place lithium aluminum hydride (LAH) (15.2 g, 0.4 mol) in anhydrous diethyl ether (500 mL).

-

Addition of Ester: Stir the LAH suspension and heat to reflux for 30 minutes. Then, add a solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1) in diethyl ether (300 mL) dropwise over 2 hours while maintaining reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3 hours.

-

Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add water (15 mL), followed by 4 N sodium hydroxide solution (15 mL), and then water again (45 mL) dropwise.

-

Workup: Stir the mixture at room temperature until the gray color of the unquenched LAH disappears. Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Purification: Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.

Applications in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its protected diol structure allows for selective manipulation of the terminal hydroxyl groups, making it an ideal starting material for creating molecules with specific stereochemistry.

A significant application is in the synthesis of antiviral nucleoside analogs. These compounds mimic natural nucleosides and interfere with viral replication. The threitol backbone, derived from this compound, can replace the ribose or deoxyribose sugar moiety found in natural nucleosides.

Experimental Workflow: Synthesis of a Threitol-Based Nucleoside Analog

The following diagram illustrates a general workflow for the synthesis of a threitol-based nucleoside analog starting from this compound. This process typically involves the selective functionalization of one hydroxyl group, introduction of a leaving group, coupling with a nucleobase, and subsequent deprotection.

Caption: A generalized synthetic pathway for producing threitol-based nucleoside analogs.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a chiral building block, this compound and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

The C₂-symmetric nature of the threitol backbone can effectively control the stereochemical outcome of various reactions, such as aldol additions, Diels-Alder reactions, and alkylations. The following diagram illustrates the logical relationship in the application of a chiral auxiliary.

References

An In-depth Technical Guide to (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral diol, (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol. This versatile molecule, a derivative of tartaric acid, serves as a crucial building block in asymmetric synthesis and holds significant potential in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and applications, with a focus on its role in drug discovery and development.

Core Structure and Properties

(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, also known as (-)-2,3-O-Isopropylidene-D-threitol, possesses a C2-symmetric chiral backbone derived from D-tartaric acid. The dioxolane ring, formed by the protection of the vicinal diols of D-threitol with an isopropylidene group, imparts conformational rigidity to the molecule. The two primary hydroxyl groups at the C4 and C5 positions are key to its utility as a chiral auxiliary and ligand.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 73346-74-4 | N/A |

| Molecular Formula | C₇H₁₄O₄ | N/A |

| Molecular Weight | 162.18 g/mol | N/A |

| Melting Point | 48-51 °C | N/A |

| Boiling Point | 91-93 °C at 0.01 mmHg | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Synthesis and Experimental Protocols

General Synthetic Workflow:

The synthesis can be conceptualized as a two-step process:

-

Acetal Protection: The vicinal diols of a D-tartaric acid derivative are protected with acetone to form the 2,2-dimethyl-1,3-dioxolane ring.

-

Reduction: The carboxylic acid or ester functionalities at the C4 and C5 positions are reduced to primary alcohols.

Figure 1: General synthetic workflow for (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Illustrative Experimental Protocol (Adapted from TADDOL Synthesis):

-

Step 1: Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. (R,R)-Dimethyl tartrate is dissolved in acetone under an inert atmosphere. A catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate, is added, and the reaction is stirred at room temperature.[1] The reaction mixture is then worked up by pouring it into a saturated aqueous sodium bicarbonate solution and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by distillation.

-

Step 2: Reduction to (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol. The resulting diester is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude diol. Further purification can be achieved by crystallization or chromatography.

Spectroscopic Data

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet for the two methyl groups of the isopropylidene group, multiplets for the methine protons on the dioxolane ring, and signals for the methylene and hydroxyl protons of the dimethanol groups. |

| ¹³C NMR | A signal for the quaternary carbon of the isopropylidene group, signals for the methyl carbons, signals for the methine carbons of the dioxolane ring, and a signal for the methylene carbons of the dimethanol groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 162, along with characteristic fragmentation patterns. |

Applications in Drug Development and Asymmetric Synthesis

The C2-symmetric and chiral nature of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol makes it a valuable asset in the field of drug development and asymmetric synthesis. Its primary role is as a chiral auxiliary or a precursor to chiral ligands for metal-catalyzed reactions.

Role as a Chiral Building Block:

This diol serves as a versatile chiral building block for the synthesis of more complex enantiomerically pure molecules. The two primary hydroxyl groups can be readily modified to introduce other functional groups, extending the carbon chain while retaining the stereochemical integrity of the core structure. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where specific stereoisomers are required for therapeutic efficacy.

Chiral Ligands for Asymmetric Catalysis:

The diol can be used to synthesize a variety of chiral ligands, such as diphosphines, which are crucial in asymmetric catalysis. These ligands can coordinate with transition metals (e.g., rhodium, ruthenium, nickel) to form chiral catalysts that can induce high enantioselectivity in a wide range of chemical transformations.

Logical Workflow for Application in Asymmetric Catalysis:

Figure 2: Workflow illustrating the use of the chiral diol in asymmetric catalysis.

Potential Therapeutic Significance:

While direct biological activity of (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol has not been extensively reported, its derivatives, particularly the TADDOLs, have shown potential cytotoxic effects against certain cancer cell lines.[1] This suggests that the core chiral scaffold could be a starting point for the design and synthesis of novel therapeutic agents. The mechanism of action for related compounds appears to involve the induction of oxidative stress, leading to apoptosis in cancer cells.

Conclusion

(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is a fundamentally important chiral building block with significant potential for researchers, scientists, and drug development professionals. Its rigid, C2-symmetric structure, derived from a readily available chiral pool material, makes it an ideal starting point for the synthesis of complex chiral molecules and ligands for asymmetric catalysis. Although detailed experimental and spectroscopic data for this specific molecule are not as prevalent as for its more sterically hindered TADDOL analogues, the established chemistry of this class of compounds provides a solid foundation for its application. Further research into the biological activities of its derivatives could open new avenues for the development of novel therapeutics.

References

An In-Depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol (CAS: 73346-74-4) for Researchers and Drug Development Professionals

Introduction: (-)-2,3-O-Isopropylidene-d-threitol, with the CAS number 73346-74-4, is a valuable and versatile chiral building block in modern organic synthesis. Its rigid, C2-symmetric backbone and readily available hydroxyl groups make it an important starting material and intermediate for the stereoselective synthesis of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and key applications with a focus on its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 73346-74-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₄ | [1][2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 47-52 °C | [1] |

| Boiling Point | 88-90 °C at 0.05 mmHg | [1] |

| Optical Rotation | [α]20/D = -3° to -5° (c=5 in Acetone) | [1] |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Store at ≤ -10 °C | [1] |

Synonyms: This compound is also known by several other names, including:

-

(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[1]

-

(4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane[2]

-

D-Threitol, 2,3-O-(1-methylethylidene)-

Synthesis of this compound

The synthesis of this compound is typically achieved from D-tartaric acid, a readily available and inexpensive chiral starting material. The following is a representative experimental protocol adapted from the synthesis of its enantiomer.

Experimental Protocol: Synthesis of this compound

This synthesis involves two main steps: the formation of the dimethyl tartrate acetonide followed by its reduction.

Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

-

Materials: D-tartaric acid, 2,2-dimethoxypropane, methanol, p-toluenesulfonic acid monohydrate, cyclohexane, anhydrous potassium carbonate.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, a mixture of D-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.

-

Cyclohexane is added, and the flask is fitted with a distillation head.

-

The mixture is heated to reflux to remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.

-

After cooling to room temperature, anhydrous potassium carbonate is added to neutralize the acid catalyst.

-

The volatile materials are removed under reduced pressure, and the residue is purified by vacuum distillation to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.

-

Step 2: Synthesis of this compound

-

Materials: Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, lithium aluminum hydride (LAH), diethyl ether, water, 4 N sodium hydroxide solution.

-

Procedure:

-

In a dry three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., argon).

-

A solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in anhydrous diethyl ether is added dropwise to the LAH suspension while maintaining a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 3 hours.

-

The reaction is then cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, 4 N sodium hydroxide solution, and then more water.

-

The resulting mixture is stirred at room temperature until the gray color of the unreacted LAH disappears.

-

The solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate.

-

Removal of the solvent under reduced pressure affords crude this compound, which can be further purified by crystallization or distillation.

-

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily serving two roles: as a chiral building block and as a diol protecting group.[1]

3.1. Chiral Building Block in the Synthesis of Bioactive Molecules

The C2-symmetric nature of this compound makes it an ideal starting material for the synthesis of a wide range of chiral molecules. The two primary alcohol functionalities can be selectively manipulated to introduce new stereocenters with high diastereoselectivity.

3.1.1. Synthesis of Antiviral Nucleoside Analogs

A notable application of this chiral synthon is in the preparation of acyclic nucleoside analogs with potential antiviral activity. For instance, a related precursor, 2,3-O-isopropylidene-2,3-dihydroxypropyl chloride, has been used to synthesize novel 2,3-dihydroxypropyl nucleosides derived from thiouracils.[4] These compounds have demonstrated moderate inhibitory activity against the Hepatitis B virus (HBV) with low cytotoxicity.[4]

Experimental Protocol: Synthesis of a Thiouracil-derived Acyclic Nucleoside Analog (Illustrative)

-

Materials: 2-Thiouracil, 1-chloro-2,3-O-isopropylidene-propane (derived from the subject compound), a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of 2-thiouracil in DMF, potassium carbonate is added, and the mixture is stirred at room temperature.

-

1-Chloro-2,3-O-isopropylidene-propane is then added, and the reaction mixture is heated.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude protected nucleoside analog.

-

The isopropylidene protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in water) to yield the final 2,3-dihydroxypropyl nucleoside analog.

-

Logical Relationship Diagram for Antiviral Synthesis:

Caption: Synthesis of antiviral nucleoside analogs.

3.2. Protecting Group for Diols

The isopropylidene group serves as an effective protecting group for the cis-diol of d-threitol. This protection allows for selective reactions at other positions of a molecule. The acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and oxidizing/reducing conditions, and can be readily removed under mild acidic conditions.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, typical spectroscopic data for this compound are as follows:

-

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals for the methyl protons of the isopropylidene group (as two singlets due to their diastereotopicity or a single singlet), the methine protons on the dioxolane ring, and the methylene and hydroxyl protons of the hydroxymethyl groups.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum would display signals for the quaternary carbon of the isopropylidene group, the methyl carbons, the methine carbons of the dioxolane ring, and the methylene carbons of the hydroxymethyl groups.

-

IR (KBr): The infrared spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations around 2850-3000 cm⁻¹.

Conclusion

This compound is a highly valuable chiral building block for researchers, scientists, and drug development professionals. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool in the synthesis of complex, biologically active molecules, including potential antiviral agents. The straightforward synthesis and the stability of the isopropylidene protecting group further enhance its utility in multistep synthetic sequences. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for its effective utilization in research and development.

References

- 1. This compound | 73346-74-4 | MI05357 [biosynth.com]

- 2. scilit.com [scilit.com]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral evaluation of novel 2,3-dihydroxypropyl nucleosides from 2- and 4-thiouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

From Nature's Simplicity to Asymmetric Complexity: A Technical Guide to the Preparation of Chiral Building Blocks from Threitol

For Immediate Release

[City, State] – [Date] – The imperative for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in asymmetric synthesis. Threitol, a simple, naturally occurring four-carbon sugar alcohol, has emerged as a versatile and cost-effective chiral starting material for the preparation of a diverse array of sophisticated chiral building blocks. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis of high-value chiral synthons from D- and L-threitol, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Threitol's inherent C2-symmetry and readily available stereoisomers make it an ideal scaffold for the construction of chiral auxiliaries, ligands, and complex molecular architectures crucial for stereoselective transformations.[1] The strategic manipulation of its hydroxyl groups allows for the synthesis of a wide range of derivatives with tunable steric and electronic properties, essential for fine-tuning catalyst performance and auxiliary-controlled reactions.

Key Synthetic Transformations and Chiral Building Blocks

The conversion of threitol into valuable chiral building blocks typically begins with the protection of its hydroxyl groups, followed by functional group interconversions to introduce desired moieties. Below are key examples of chiral building blocks derived from threitol and their synthetic pathways.

C2-Symmetric Diols and Their Derivatives

A foundational chiral building block derived from threitol is 1,4-di-O-benzyl-L-threitol. Its synthesis from the readily available L-tartaric acid provides a versatile intermediate for further elaboration.

Synthetic Workflow for 1,4-Di-O-benzyl-L-threitol from L-Tartaric Acid

Caption: Synthetic pathway from L-tartaric acid to 1,4-di-O-benzyl-L-threitol.

This protected diol serves as a precursor for numerous other chiral molecules, including phosphine ligands and macrocyclic compounds.

Threitol-Derived Chiral Crown Ethers

L-threitol is an excellent chiral source for the synthesis of crown ethers, which have shown significant promise as phase transfer catalysts in asymmetric synthesis. These macrocycles can induce high enantioselectivity in reactions such as Michael additions.[1][2]

General Synthesis of Threitol-Based Crown Ethers

The synthesis typically involves the reaction of a 1,4-di-O-alkylated threitol derivative with a suitable oligoethylene glycol ditosylate.

Table 1: Performance of Threitol-Based Crown Ether Catalysts in Asymmetric Michael Additions [2]

| Catalyst (Threitol-based lariat ether) | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| Monoaza-15-crown-5 derivative | Diethyl acetamidomalonate + β-nitrostyrene | - | 95 |

| Monoaza-15-crown-5 derivative | 2-Nitropropane + trans-chalcone | - | 90 |

| Monoaza-15-crown-5 derivative | Diethyl acetoxymalonate + 4-chlorochalcone | - | 99 |

| Monoaza-15-crown-5 derivative | Diethyl acetoxymalonate + 4-methoxychalcone | - | 99 |

Note: Specific yields were not detailed in the abstract but enantioselectivities were high.

Dithiothreitol (DTT)

A prominent example of a biologically relevant molecule synthesized from threitol is dithiothreitol (DTT), a widely used reducing agent. Its synthesis showcases the transformation of the threitol backbone into a dithiol.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Di-O-benzyl-L-threitol

This multi-step synthesis starts from L-tartaric acid and proceeds through several key intermediates.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

To a suspension of dimethyl L-tartrate in a suitable solvent (e.g., cyclohexane), 2,2-dimethoxypropane is added, followed by a catalytic amount of a strong acid like p-toluenesulfonic acid. The mixture is heated to reflux to drive the reaction to completion by removing the methanol-containing azeotrope. After cooling and neutralization, the product is isolated by fractional distillation.

Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol

A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in an ethereal solvent (e.g., diethyl ether) is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride, in the same solvent. The reaction is typically refluxed for several hours. After careful quenching, the product is isolated from the filtrate and purified by distillation.

Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

Sodium hydride is washed to remove mineral oil and suspended in tetrahydrofuran (THF). A solution of 2,3-di-O-isopropylidene-L-threitol in THF is added dropwise, followed by the addition of benzyl bromide. The reaction mixture is stirred for an extended period, often with heating, to ensure complete benzylation. After quenching, the product is extracted and purified.

Step 4: Synthesis of 1,4-Di-O-benzyl-L-threitol

The protected intermediate is dissolved in methanol, and an aqueous acidic solution (e.g., 0.5 N HCl) is added. The mixture is heated to reflux to facilitate the removal of the isopropylidene protecting group. The final product is then isolated and purified.

Workflow for Utilizing a Threitol-Derived Chiral Auxiliary

Caption: General workflow for the application of a threitol-derived chiral auxiliary.

Applications in Asymmetric Synthesis

Chiral building blocks derived from threitol find extensive applications in various asymmetric transformations, including but not limited to:

-

Asymmetric Michael Additions: As demonstrated with threitol-based crown ethers, these catalysts can facilitate highly enantioselective carbon-carbon bond formation.[1][2]

-

Asymmetric Aldol Reactions: Threitol-derived auxiliaries can be appended to enolates to control the facial selectivity of their reaction with aldehydes, leading to the formation of chiral β-hydroxy carbonyl compounds.

-

Asymmetric Diels-Alder Reactions: By attaching a threitol-based chiral auxiliary to a dienophile, the stereochemical outcome of the cycloaddition can be effectively controlled.

-

Synthesis of Chiral Ligands: The C2-symmetric backbone of threitol is ideal for the synthesis of bidentate phosphine and diamine ligands, which are crucial in transition metal-catalyzed asymmetric reactions.

Conclusion

Threitol represents a powerful and versatile platform for the synthesis of a wide range of chiral building blocks. Its accessibility, inherent chirality, and the C2-symmetry of its derivatives make it an invaluable starting material for academic and industrial research. The continued development of novel synthetic methodologies starting from threitol will undoubtedly lead to the discovery of new and efficient chiral auxiliaries and catalysts, further advancing the field of asymmetric synthesis and enabling the production of enantiomerically pure pharmaceuticals and other high-value chemicals.

References

Solubility Profile of (-)-2,3-O-Isopropylidene-d-threitol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (-)-2,3-O-Isopropylidene-d-threitol, a key chiral building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in purification, reaction chemistry, and formulation development. This document compiles available qualitative and estimated quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions and solubility estimations derived from synthetic procedures provide valuable insights. The following table summarizes the known solubility characteristics of this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Not Reported |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | Not Reported |

| Chloroform | CHCl₃ | Halogenated | Soluble | Not Reported |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble | Not Reported |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | ~22 (at room temperature) |

| Methanol | CH₃OH | Alcohol | Soluble | Not Reported |

| Water | H₂O | Protic | Soluble | Not Reported |

Note on Estimated Data: The estimated solubility in Tetrahydrofuran is based on a documented synthetic procedure where 55 g of the related compound 2,3-di-O-isopropylidene-L-threitol was dissolved in 250 mL of THF at room temperature.[1] This suggests a high degree of solubility, but it is not a formal measurement of the saturation point.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Several methods can be employed, with the choice depending on the desired accuracy, the amount of substance available, and the nature of the solute and solvent. Two common methods are detailed below.

Isothermal Saturation Method (Shake-Flask)

This gravimetric method is a reliable and widely used technique for determining equilibrium solubility.

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined gravimetrically after solvent evaporation.

Detailed Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

-

Quantification: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Polythermal Method (Laser Monitoring)

This synthetic method involves observing the dissolution of a solid in a solvent as the temperature is changed. It is often faster than the isothermal method.

Principle: A mixture of known composition (solute and solvent) is heated or cooled at a controlled rate until the solid phase completely dissolves (the clear point) or starts to precipitate (the cloud point). A laser beam passed through the solution can detect these transition points by changes in light transmission.

Detailed Methodology:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed into a jacketed glass vessel equipped with a temperature probe and a magnetic stirrer.

-

Heating/Cooling Cycle: The temperature of the vessel is controlled by a circulating fluid bath. The mixture is heated at a slow, constant rate while being stirred continuously.

-

Dissolution Point Detection: A laser beam is passed through the suspension. As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particles disappear, resulting in a clear solution and maximum light transmission, is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: The process is repeated with different solute-solvent compositions to determine the solubility at various temperatures.

-

Solubility Curve Construction: The collected data points of concentration versus dissolution temperature are plotted to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Isothermal saturation method workflow.

This technical guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative solubility data remains a gap in the current literature, the provided qualitative information, estimations, and detailed experimental protocols offer a strong starting point for practical applications and further research.

References

Spectroscopic Analysis of (-)-2,3-O-Isopropylidene-d-threitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for (-)-2,3-O-Isopropylidene-d-threitol. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this guide presents expected spectroscopic data based on the known structure and functional groups. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also provided to enable researchers to acquire and interpret their own data.

Chemical Structure and Properties

This compound, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a chiral building block commonly used in organic synthesis.

Chemical Structure:

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 73346-74-4[1][2][3] |

| Molecular Formula | C₇H₁₄O₄[1] |

| Molecular Weight | 162.18 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 47-52 °C |

| Purity | ≥ 98% (GC) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Singlet | 6H | Isopropylidene methyl groups (C(CH₃)₂) |

| ~2.5-3.0 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

| ~3.5-3.8 | Multiplet | 4H | Methylene protons (-CH₂OH) |

| ~3.9-4.2 | Multiplet | 2H | Dioxolane ring protons (-CH-O) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~25-27 | Isopropylidene methyl carbons (C(CH₃)₂) |

| ~63-65 | Methylene carbons (-CH₂OH) |

| ~78-80 | Dioxolane ring carbons (-CH-O) |

| ~109-111 | Isopropylidene quaternary carbon (C(CH₃)₂) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2990-2950 | Medium-Strong | C-H stretch (sp³ C-H, alkane) |

| 1385-1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 1250-1000 | Strong | C-O stretch (alcohol and ether) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a solid organic compound like this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons in the molecule.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

2. Data Acquisition:

-

Lower the press arm to apply firm and even pressure to the sample against the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. The instrument will direct a beam of infrared light through the ATR crystal, and the detector will measure the absorbed radiation.

3. Data Processing:

-

The software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for the structural elucidation of an organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Safety and Handling of (-)-2,3-O-Isopropylidene-d-threitol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (-)-2,3-O-Isopropylidene-d-threitol (CAS No. 73346-74-4), a versatile chiral building block utilized in organic synthesis, particularly in carbohydrate chemistry and the development of pharmaceutical agents. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₄ | [1][2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Melting Point | 47-52 °C | [1][3] |

| Boiling Point | 88-90 °C at 0.05 mmHg | [1] |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, THF. | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Rotation | [α]20/D = -3 to -5° (c=5 in Aceton) | [1] |

| Purity | ≥ 98% (GC) | [1][3] |

Hazard Identification and Safety Classifications

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered hazardous .[5] However, as with all laboratory chemicals, it should be handled with care, following good industrial hygiene and safety practices.[5]

It is important to distinguish the safety profile of this compound from its derivatives, such as (2R,3R)-1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol, which is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.

First Aid Measures

In the event of exposure, the following first aid measures should be taken.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if necessary. | [5] |

| Skin Contact | Wash skin with soap and water. | [5] |

| Eye Contact | Wash with plenty of water. | [5] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if necessary. | [5] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practice.[5]

-

Avoid creating dust.[5]

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Store at ≤ -10 °C in a dry, well-ventilated place.[1]

-

Some suppliers recommend storage under an inert gas, such as nitrogen.[2]

-

Keep container tightly closed.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Reference |

| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [5] |

| Skin Protection | Wear protective gloves and protective clothing. | [5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. | [5] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Containment: Prevent further leakage or spillage if safe to do so.[5]

-

Clean-up: Use personal protective equipment. Cover the powder spill with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal. Avoid creating dust. Clean the contaminated surface thoroughly.[5]

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment. This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Incompatible products, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: None known.

Experimental Protocols

While specific experimental protocols will vary depending on the reaction, the following provides a general methodology for the safe use of this compound as a starting material in a chemical synthesis, based on procedures for its enantiomer.

General Procedure for a Reaction using this compound:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled in a desiccator before use.

-

Set up the reaction apparatus in a fume hood with adequate ventilation.

-

The reaction vessel, typically a round-bottomed flask, should be equipped with a magnetic stirrer, a nitrogen or argon inlet for an inert atmosphere, and a means for temperature control (e.g., an ice bath).

-

-

Reagent Handling:

-

Weigh the required amount of this compound in a clean, dry container.

-

Dissolve the compound in an appropriate anhydrous solvent (e.g., methylene chloride, tetrahydrofuran) inside the reaction flask under an inert atmosphere.

-

Handle all other reagents, especially strong bases, acids, or pyrophoric materials, with extreme caution and according to their specific safety data sheets.

-

-

Reaction Execution:

-

Cool the reaction mixture to the desired temperature using an appropriate cooling bath.

-

Add other reagents dropwise via a syringe or an addition funnel to control the reaction rate and temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture carefully, especially if reactive reagents were used. This may involve the slow addition of water, a saturated aqueous solution (e.g., sodium bicarbonate, ammonium chloride), or other appropriate quenching agents.

-

Perform extractions using a separatory funnel in a fume hood.

-

Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation, using appropriate personal protective equipment.

-

Visualizations

The following diagrams illustrate a typical experimental workflow and a general synthetic application of this compound.

Caption: A generalized workflow for a chemical synthesis experiment.

Caption: A simplified synthetic pathway utilizing the subject compound.

References

Methodological & Application

Application Notes and Protocols: (-)-2,3-O-Isopropylidene-d-threitol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block derived from D-tartaric acid. Its rigid C2-symmetric scaffold makes it an excellent starting material for the synthesis of various chiral ligands and auxiliaries used in asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound as a precursor to two prominent classes of chiral ligands: phosphine-based ligands, exemplified by (-)-DIOP, and diol-based ligands, such as TADDOLs. These ligands have demonstrated high efficacy in a range of enantioselective transformations, which are critical in the synthesis of chiral drugs and other valuable enantiopure compounds.

I. Synthesis and Application of (-)-DIOP

(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, commonly known as (-)-DIOP, is a C2-symmetric chelating diphosphine ligand. Its synthesis from this compound has been a cornerstone in the development of asymmetric catalysis.

Logical Workflow for DIOP Synthesis and Application

Caption: Synthesis of (-)-DIOP and its application in asymmetric hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of (-)-DIOP from this compound

This protocol is adapted from the established synthesis of DIOP.

Step 1: Tosylation of this compound

-

Dissolve this compound (1 equivalent) in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4 hours and then let it stand at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-di-O-tosyl-2,3-O-isopropylidene-D-threitol. Purify by recrystallization from ethanol.

Step 2: Synthesis of (-)-DIOP

-

Prepare a solution of lithium diphenylphosphide by reacting triphenylphosphine with lithium metal in tetrahydrofuran (THF) under an inert atmosphere.

-

To the freshly prepared lithium diphenylphosphide solution, add a solution of 1,4-di-O-tosyl-2,3-O-isopropylidene-D-threitol (1 equivalent) in THF at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous MgSO₄.

-

After filtration and removal of the solvent, the crude (-)-DIOP can be purified by recrystallization from ethanol.

Protocol 2: Asymmetric Hydrogenation of an Enamide using a Rh-(-)-DIOP Catalyst

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (-)-DIOP (1.1 mol%) in a degassed solvent such as a benzene/ethanol mixture (1:2).

-

Stir the solution at room temperature for 30 minutes to form the active catalyst.

-

Add the enamide substrate (e.g., N-acetyl α-phenyl enamide, 100 equivalents) to the catalyst solution.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 1 atm) and stir vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to obtain the chiral amide.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation: Asymmetric Hydrogenation with Rh-(-)-DIOP

| Entry | Substrate | Solvent | Pressure (psi) | Yield (%) | ee (%) | Configuration |

| 1 | N-acetamidocinnamic acid | Benzene/Ethanol | 14.7 | >95 | 72 | R |

| 2 | Methyl N-acetamidocinnamate | Benzene/Ethanol | 14.7 | >95 | 81 | R |

| 3 | N-acetyl α-phenyl enamide | Benzene/Ethanol | 14.7 | 95 | 83 | R |

| 4 | N-acetyl α-(p-methoxyphenyl) enamide | Benzene/Ethanol | 14.7 | 96 | 85 | R |

II. Synthesis and Application of TADDOLs

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric diol ligands. Their synthesis starts from tartaric acid esters, which can be derived from threitol. The isopropylidene-protected threitol backbone provides the necessary chirality.

Logical Workflow for TADDOL Synthesis and Application

Caption: Synthesis of TADDOL and its application in asymmetric addition.

Experimental Protocols

Protocol 3: Synthesis of a TADDOL Ligand

This protocol describes the synthesis of a generic TADDOL from a tartrate ester, which can be prepared from this compound.

-

Prepare dimethyl 2,3-O-isopropylidene-D-tartrate from this compound via oxidation followed by esterification.

-

Prepare an arylmagnesium bromide (e.g., phenylmagnesium bromide or 1-naphthylmagnesium bromide) (4.5 equivalents) from the corresponding aryl bromide and magnesium turnings in dry THF under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (1 equivalent) in dry THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude TADDOL by column chromatography on silica gel or by recrystallization.

Protocol 4: TADDOL-Catalyzed Asymmetric Hetero-Diels-Alder Reaction [1]

-

To a solution of the TADDOL ligand (e.g., with 1-naphthyl groups, 20 mol%) in toluene at -78 °C, add the aldehyde (e.g., benzaldehyde, 1 equivalent).

-

After stirring for 10 minutes, add Danishefsky's diene (1.5 equivalents) to the mixture.

-

Stir the reaction at -78 °C for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: TADDOL-Catalyzed Asymmetric Reactions

Table 2: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes [2]

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 20 | 85 | 96 |

| 2 | p-Tolualdehyde | 20 | 92 | 97 |

| 3 | p-Anisaldehyde | 20 | 97 | >99 |

| 4 | Furfural | 20 | 75 | 98 |

| 5 | Cinnamaldehyde | 20 | 68 | 96 |

Table 3: Asymmetric Addition of Diethylzinc to Aldehydes

| Entry | Aldehyde | Ligand | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | TADDOL (phenyl) | 95 | 98 | R |

| 2 | p-Chlorobenzaldehyde | TADDOL (phenyl) | 92 | 97 | R |

| 3 | p-Methoxybenzaldehyde | TADDOL (phenyl) | 90 | 96 | R |

| 4 | 2-Naphthaldehyde | TADDOL (1-naphthyl) | 98 | >99 | R |

| 5 | Cyclohexanecarboxaldehyde | TADDOL (phenyl) | 85 | 95 | R |

Conclusion

This compound serves as a readily available and cost-effective chiral starting material for the synthesis of highly effective chiral ligands for asymmetric catalysis. The protocols and data presented for the synthesis and application of (-)-DIOP and TADDOLs highlight the importance of this chiral building block in modern organic synthesis. The high enantioselectivities achieved in various transformations underscore the value of these threitol-derived ligands for the production of enantiomerically pure compounds in academic research and the pharmaceutical industry.

References

Application Notes and Protocols: (-)-2,3-O-Isopropylidene-d-threitol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-2,3-O-Isopropylidene-d-threitol as an effective chiral auxiliary in asymmetric Diels-Alder reactions. This C₂-symmetric diol, readily derived from D-tartaric acid, offers a cost-effective and versatile tool for the stereocontrolled synthesis of complex cyclic molecules, a critical process in pharmaceutical and natural product synthesis.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction for the construction of six-membered rings. Achieving high stereoselectivity in this reaction is paramount for the synthesis of enantiomerically pure compounds. One of the most reliable strategies to induce asymmetry is the use of chiral auxiliaries, which are chiral molecules temporarily attached to the dienophile to direct the facial selectivity of the cycloaddition.

This compound, a readily available and inexpensive chiral building block, can be converted into chiral dienophiles, typically as acrylate esters. The C₂-symmetric nature of the threitol backbone provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the Diels-Alder cycloaddition. The auxiliary can be subsequently removed under mild conditions, often allowing for its recovery and recycling.

Principle of Stereochemical Induction

The stereochemical outcome of the Diels-Alder reaction using a dienophile derived from this compound is primarily controlled by the steric hindrance imposed by the chiral auxiliary. In the presence of a Lewis acid, the dienophile adopts a more rigid conformation, enhancing the facial bias. The Lewis acid coordinates to the carbonyl oxygen of the acrylate and potentially to one of the ether oxygens of the dioxolane ring, locking the conformation of the dienophile. This conformation effectively shields one face of the double bond, forcing the diene to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

Application of (-)-2,3-O-Isopropylidene-d-threitol in Carbohydrate Synthesis: A Chiral Pool Approach to L-Sugars

Introduction

(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block derived from D-tartaric acid, a readily available and inexpensive starting material from the chiral pool. Its rigid, protected C2-symmetric diol structure makes it an invaluable synthon in asymmetric synthesis, particularly in the construction of complex carbohydrates and other natural products. The strategic placement of the isopropylidene protecting group allows for selective manipulation of the terminal hydroxyl groups, providing a gateway to a variety of rare and biologically significant sugars, most notably those of the L-series, which are often less accessible than their D-counterparts.

This application note details the use of this compound as a precursor for the synthesis of L-threose and its subsequent elaboration into more complex carbohydrate structures. We provide detailed protocols for the key oxidation step to the corresponding aldehyde and discuss its application in chain-elongation reactions, a fundamental process in carbohydrate chemistry.

Key Application: Synthesis of 2,3-O-Isopropylidene-L-threose

A primary and pivotal application of this compound in carbohydrate synthesis is its oxidation to the chiral aldehyde, 2,3-O-Isopropylidene-L-threose. This transformation is critical as it converts the C4 alcohol into a reactive carbonyl group, which can then participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of higher-carbon sugars. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting aldehyde, making this a reliable method for accessing the L-configuration.

Several mild oxidation methods can be employed for this conversion, with Swern and Dess-Martin periodinane (DMP) oxidations being the most common due to their high efficiency and tolerance for sensitive functional groups.

Experimental Protocols

1. Oxidation of this compound to 2,3-O-Isopropylidene-L-threose

This protocol describes the oxidation of one of the primary alcohols of this compound to an aldehyde.

a) Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.

-

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

Anhydrous DMSO (2.4 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous DCM is added slowly to the reaction mixture.

-

After stirring for 30 minutes at -78 °C, triethylamine (5.0 equivalents) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,3-O-Isopropylidene-L-threose. The product is often used in the next step without further purification due to its volatility.

-

b) Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a milder alternative that can be performed at room temperature.

-

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM is added solid sodium bicarbonate (2.0 equivalents).

-

Dess-Martin Periodinane (1.2 equivalents) is added portionwise at room temperature.

-

The reaction is stirred at room temperature and monitored by TLC until completion (typically 1-2 hours).

-

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-